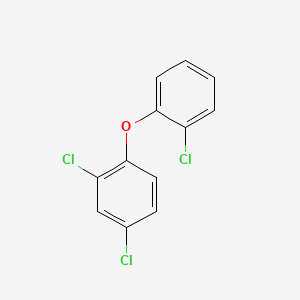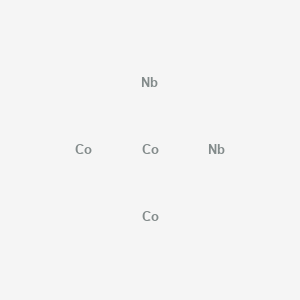
Cobalt;niobium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications The combination of cobalt and niobium in compounds can result in materials with enhanced catalytic, magnetic, and structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .
Applications De Recherche Scientifique
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.
Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.
Mécanisme D'action
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .
Comparaison Avec Des Composés Similaires
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. While these compounds share some similarities in their catalytic and electronic properties, cobalt-niobium compounds often exhibit unique advantages, such as higher catalytic activity and selectivity in certain reactions . Similar compounds include:
- Cobalt-tantalum compounds
- Cobalt-molybdenum compounds
- Cobalt-titanium compounds
Propriétés
Numéro CAS |
66273-50-5 |
|---|---|
Formule moléculaire |
Co3Nb2 |
Poids moléculaire |
362.6123 g/mol |
Nom IUPAC |
cobalt;niobium |
InChI |
InChI=1S/3Co.2Nb |
Clé InChI |
HSIWDFFRAFTELX-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Nb].[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



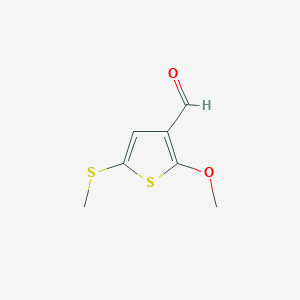

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


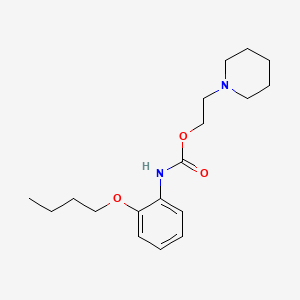
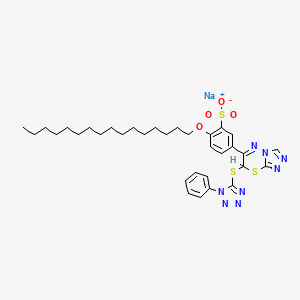
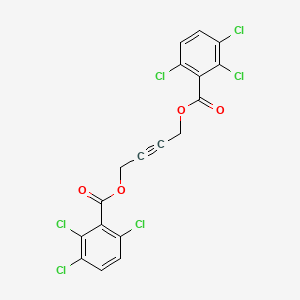
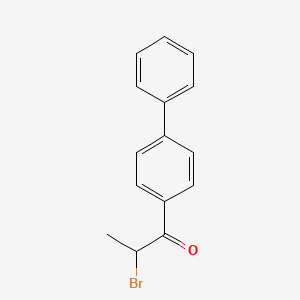
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
